molecular formula C12H11BrN4O B15081511 N'-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B15081511
M. Wt: 307.15 g/mol
InChI Key: QMBZBTAHYJFDRP-VGOFMYFVSA-N
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Description

N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:

    Reactants: 4-bromobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide.

    Solvent: Ethanol.

    Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological macromolecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Bromobenzylidene)-2-hydroxybenzohydrazide
  • N’-(4-Bromobenzylidene)-4-methyl-benzenesulfonamide
  • 4-(4-Bromobenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one

Uniqueness

N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which can confer additional biological activities and binding properties compared to other hydrazone derivatives. The combination of the bromobenzylidene and pyrazole moieties provides a distinct structural framework that can be exploited for various applications in medicinal and material sciences.

Properties

Molecular Formula

C12H11BrN4O

Molecular Weight

307.15 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+

InChI Key

QMBZBTAHYJFDRP-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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